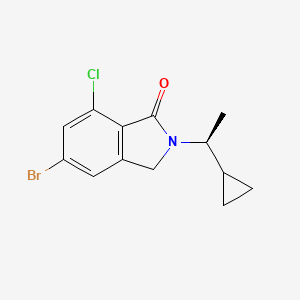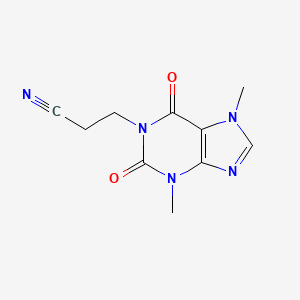
2,2-Dichlorocyclopropyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichlorocyclopropyl pivalate is an organic compound with the molecular formula C8H12Cl2O2. It is a derivative of pivalic acid and contains a dichlorocyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorocyclopropyl pivalate typically involves the reaction of pivalic acid with 2,2-dichlorocyclopropanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichlorocyclopropyl pivalate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropyl derivatives, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
2,2-Dichlorocyclopropyl pivalate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2-Dichlorocyclopropyl pivalate involves its hydrolysis to release pivalic acid and the corresponding dichlorocyclopropyl alcohol. The hydrolysis is catalyzed by enzymes found in the blood and various organs, including the liver and intestines . The released pivalic acid can then undergo further metabolic processes, while the dichlorocyclopropyl alcohol can interact with molecular targets and pathways in the body .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,2-Dichlorocyclopropyl pivalate include:
- 2,2-Dichlorocyclopropyl acetate
- 2,2-Dichlorocyclopropyl butyrate
- 2,2-Dichlorocyclopropyl valerate
Uniqueness
What sets this compound apart from these similar compounds is its specific ester linkage to pivalic acid, which imparts unique chemical and physical properties.
Propiedades
Fórmula molecular |
C8H12Cl2O2 |
|---|---|
Peso molecular |
211.08 g/mol |
Nombre IUPAC |
(2,2-dichlorocyclopropyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H12Cl2O2/c1-7(2,3)6(11)12-5-4-8(5,9)10/h5H,4H2,1-3H3 |
Clave InChI |
BZMNBKWURGNGRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1CC1(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)








![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)

